n-Benzyl-L-Prolin

Übersicht

Beschreibung

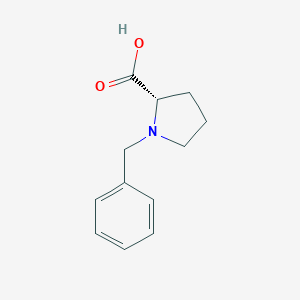

(2S)-1-benzylpyrrolidine-2-carboxylic acid, also known as (2S)-1-benzylpyrrolidine-2-carboxylic acid, is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205,25 g/mole. The purity is usually 95%.

The exact mass of the compound (2S)-1-benzylpyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2S)-1-benzylpyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-1-benzylpyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview

(2S)-1-benzylpyrrolidine-2-carboxylic acid serves as a crucial building block in peptide synthesis, especially in solid-phase peptide synthesis (SPPS). Its structural properties enhance the formation of complex peptide chains, facilitating the development of therapeutic peptides.

Case Studies

- A study demonstrated that using (2S)-1-benzylpyrrolidine-2-carboxylic acid in SPPS led to improved yields and purities of synthesized peptides compared to traditional methods .

- The compound's ability to stabilize peptide structures has been highlighted in research focusing on neuropeptides, which are essential for understanding neurological functions and disorders .

Drug Development

Role in Pharmaceuticals

The compound is integral to drug design, particularly for developing peptide-based therapeutics targeting specific biological pathways. Its unique molecular structure allows for modifications that enhance biological activity and specificity.

Research Findings

- Recent patents indicate that derivatives of (2S)-1-benzylpyrrolidine-2-carboxylic acid exhibit dual activity against voltage-gated calcium channels and μ-opioid receptors, making them potential candidates for treating chronic pain .

- Investigations into its efficacy have shown promising results in preclinical models for pain management, suggesting a better tolerability profile compared to conventional opioids .

Bioconjugation Techniques

Application in Bioconjugation

This compound is utilized in bioconjugation techniques, allowing for the attachment of biomolecules to drugs or imaging agents. This enhances the efficacy and targeting capabilities of therapeutic agents.

Examples of Use

- Research has demonstrated that conjugating (2S)-1-benzylpyrrolidine-2-carboxylic acid with various biomolecules improves their pharmacokinetic properties, leading to enhanced therapeutic outcomes in targeted drug delivery systems .

Neuroscience Research

Importance in Neurobiology

The compound plays a significant role in neuroscience research, particularly concerning neuropeptides. It aids in elucidating the mechanisms underlying neurological functions and disorders.

Key Studies

- Studies have shown that (2S)-1-benzylpyrrolidine-2-carboxylic acid derivatives can modulate neuropeptide activity, offering insights into their roles in conditions such as anxiety and depression .

- The compound's interaction with neurotransmitter systems has been explored, revealing its potential as a therapeutic agent in neurodegenerative diseases .

Biologische Aktivität

(2S)-1-benzylpyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article provides a comprehensive overview of its biological activity, including various mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₅NO₂

- Molecular Weight : 205.25 g/mol

- Appearance : White solid

- Melting Point : 168-171 °C

- Solubility : Moderate in organic solvents like acetone and dichloromethane; slight in methanol.

The compound features a pyrrolidine ring, which is often associated with neuroactive properties, making it a candidate for various pharmacological applications .

Biological Activities

Research has highlighted several biological activities associated with (2S)-1-benzylpyrrolidine-2-carboxylic acid:

- Neuroactive Properties : The presence of the pyrrolidine structure indicates potential neuroactive effects, which have been explored in various studies focusing on cognitive enhancement and neuroprotection.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, Sreekanth and Jha (2020) reported that certain derivatives demonstrated significant antibacterial activity with IC50 values indicating potent effects against specific bacterial strains .

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies showed promising results, with certain derivatives exhibiting selective cytotoxicity against tumor cells .

The biological activities of (2S)-1-benzylpyrrolidine-2-carboxylic acid can be attributed to several mechanisms:

- Cholinesterase Inhibition : Some studies indicate that compounds with a pyrrolidine core can inhibit cholinesterases, which are crucial for neurotransmitter regulation. This inhibition is beneficial in treating conditions like Alzheimer's disease .

- Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to its neuroprotective effects by reducing oxidative stress in neuronal tissues.

- Receptor Modulation : Research suggests that this compound might interact with various receptors involved in neurotransmission, influencing pathways related to mood regulation and cognitive function .

Study 1: Antimicrobial Efficacy

In a study by Sreekanth and Jha (2020), derivatives of (2S)-1-benzylpyrrolidine-2-carboxylic acid were synthesized and evaluated for their antimicrobial properties. The findings indicated that some derivatives showed superior activity against bacterial enzymes compared to standard controls, suggesting potential for development as new antimicrobial agents .

Study 2: Anticancer Activity

A recent investigation assessed the cytotoxicity of (2S)-1-benzylpyrrolidine-2-carboxylic acid against various cancer cell lines including HeLa and MCF-7. The results demonstrated that certain derivatives had IC50 values significantly lower than standard chemotherapeutic agents, highlighting their potential as anticancer drugs .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-1-benzylpyrrolidine-2-carboxylic acid | Chiral center at the same position | Enantiomeric form differing in biological activity |

| 1-benzylpyrrolidine-2,5-dicarboxylic acid | Two carboxylic acid groups | Increased acidity and potential for multiple reactions |

| (S)-2-(benzylamino)-4-methylpentanoic acid | Additional methyl group | Variation in side chain influences biological activity |

| (R)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid | Isoquinoline structure instead of pyrrolidine | Different pharmacological profile due to structural changes |

This table illustrates the unique aspects of (2S)-1-benzylpyrrolidine-2-carboxylic acid while highlighting its potential applications within biological systems .

Eigenschaften

IUPAC Name |

(2S)-1-benzylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNROFTAJEGCDCT-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352538 | |

| Record name | n-benzyl-l-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31795-93-4 | |

| Record name | n-benzyl-l-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-Benzylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.